molecular formula C15H12N8O B2906483 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448029-77-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Numéro de catalogue: B2906483
Numéro CAS: 1448029-77-3
Poids moléculaire: 320.316
Clé InChI: PHGZWJDIDHQBJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a benzimidazole-methyl carboxamide group at the 3-position. The benzimidazole and triazole rings are pharmacologically significant, often associated with antimicrobial, antiviral, and kinase inhibitory activities. The pyridazine scaffold contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding affinity.

Propriétés

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O/c24-15(12-5-6-14(22-21-12)23-9-16-8-18-23)17-7-13-19-10-3-1-2-4-11(10)20-13/h1-6,8-9H,7H2,(H,17,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZWJDIDHQBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Modifications
  • Pyridazine vs. Pyrazole/Pyrrole :
    • The target compound’s pyridazine core differs from pyrazole-based analogs (e.g., N-(1H-benzimidazol-2-yl)pyrazole-3-carboxamides in ) and pyrrole derivatives (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to enzymatic pockets compared to pyrazole’s aromaticity or pyrrole’s basicity .
    • Synthesis: Pyridazine derivatives often require regioselective coupling (e.g., Suzuki-Miyaura in ), whereas pyrazole analogs use EDCI/HOBt-mediated amidation () .
Triazole Isomerism
  • 1,2,4-Triazole vs. 1,2,3-Triazole :
    • The target’s 1,2,4-triazole contrasts with 1,2,3-triazole derivatives in (e.g., compound 6p). The isomerism affects hydrogen bonding and steric interactions; 1,2,4-triazoles often exhibit stronger metabolic stability .
Substitution Patterns
  • Benzimidazole-Methyl vs. Direct Linkage :
    • The benzimidazole group in the target is linked via a methyl bridge, unlike direct N-substitution in analogs like N-(1H-benzo[d]imidazol-2-yl)acetamides (). The methyl spacer may improve solubility or reduce steric hindrance .
  • Trifluoromethoxy Phenyl vs. Triazole: ’s compound (6-(2-methylimidazol-1-yl)-N-(4-trifluoromethoxyphenyl)pyridazine-3-carboxamide) shares the pyridazine-carboxamide backbone but substitutes a trifluoromethoxyphenyl group instead of triazole.
Quorum Sensing Inhibition ()
  • Analogs with 1,2,3-triazole-benzimidazole motifs (e.g., compound 6p) showed 68.23% inhibition of Pseudomonas aeruginosa LasR at 250 µM. The target’s 1,2,4-triazole may alter binding to LasR due to differing dipole moments or steric effects .
Cytotoxicity
  • Compound 6p () demonstrated low cytotoxicity in human kidney cells, suggesting that triazole-benzimidazole hybrids generally have favorable safety profiles. The target’s methyl bridge may further reduce toxicity by minimizing reactive metabolite formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₆H₁₃N₇O 343.32 1,2,4-Triazole, Benzimidazole-methyl 2.1
6p () C₁₇H₁₃ClN₆O₂ 392.78 1,2,3-Triazole, 4-Chlorophenyl 3.5
Compound C₁₆H₁₂F₃N₅O₂ 363.29 Trifluoromethoxyphenyl, Imidazole 4.0

*LogP values estimated using fragment-based methods.

  • Solubility : The target’s benzimidazole-methyl group may improve aqueous solubility compared to ’s trifluoromethoxyphenyl, which is highly lipophilic .

Q & A

Q. What are the standard synthetic protocols for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

  • Coupling reactions : Reacting a pyridazine precursor (e.g., 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine) with a benzimidazole-containing amine under reflux in polar aprotic solvents like DMF or xylene .
  • Functional group introduction : Triazole and benzimidazole moieties are introduced via nucleophilic substitution or click chemistry, requiring catalysts like Cu(I) for regioselectivity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
    Optimization parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios are adjusted using TLC and LCMS monitoring to minimize side products (e.g., dimerization) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

Key techniques include:

  • NMR spectroscopy :
    • 1^1H NMR : Peaks at δ 8.5–9.0 ppm confirm aromatic protons in triazole/benzimidazole groups .
    • 13^{13}C NMR : Carbonyl signals (165–170 ppm) validate the carboxamide linkage .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) should match the theoretical molecular weight (e.g., ~383.3 g/mol for C16_{16}H14_{14}N8_{8}O) .
  • IR spectroscopy : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3400 cm1^{-1} (N-H) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, given structural analogs’ activity in these pathways .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved during preformulation studies?

  • Contradiction analysis : If solubility varies across solvents (e.g., DMSO vs. PBS), use differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate formation .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust pH or use lyophilization if hydrolysis is observed .
  • Molecular modeling : Predict solvation free energy using software like COSMO-RS to identify optimal excipients .

Q. What strategies are effective for target identification and mechanism-of-action studies?

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, highlighting pathways dependent on the compound .
  • Molecular docking : Prioritize targets (e.g., kinases, GPCRs) by docking into crystal structures (PDB: 3H6) to assess binding affinity to benzimidazole-triazole motifs .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Systematically modify:
    • Pyridazine ring : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to enhance electrophilicity .
    • Benzimidazole methyl group : Replace with bulkier alkyl chains to probe steric effects on target binding .
  • Bioisosteric replacement : Swap triazole with tetrazole or imidazole to assess impact on metabolic stability .
  • Activity cliffs : Use QSAR models to predict IC50_{50} changes and validate with enzymatic assays .

Q. What methodologies address discrepancies in bioactivity across independent studies?

  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing or use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate protocols .
  • Purity verification : Reanalyze compound batches via HPLC and elemental analysis; impurities >2% may skew results .
  • Synergistic studies : Check for off-target effects by combining with known inhibitors (e.g., kinase inhibitors) in dose-matrix assays .

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